2-bromo-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide
Description
This compound features a benzamide core substituted with a bromine atom at the ortho position. The amide nitrogen is connected to a 2-hydroxyethyl chain bearing a 1-methyl-1H-indol-3-yl group. The hydroxyl group may facilitate hydrogen bonding, influencing solubility and crystallinity.
Properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-21-11-14(12-6-3-5-9-16(12)21)17(22)10-20-18(23)13-7-2-4-8-15(13)19/h2-9,11,17,22H,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCGJIFLNYLONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent to introduce the bromo group.
Indole Formation: The indole moiety is synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-bromo-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Target Compound
- Structure : Bromine (ortho to amide), 2-hydroxyethyl linker, 1-methylindole.
- Synthesis: Likely involves coupling 2-bromobenzoyl chloride with 2-amino-2-(1-methylindol-3-yl)ethanol, followed by purification.
Analog 1 : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : 3-methylbenzamide with a bulkier 2-hydroxy-1,1-dimethylethyl group.
- Synthesis: Reacts 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol.
- Key Feature : N,O-bidentate directing group for metal-catalyzed C–H functionalization.
Analog 2 : 2-Bromo-N-(2-(5-chloro-1-(pyrimidin-2-yl)-1H-indol-3-yl)ethyl)benzamide
- Structure : Bromobenzamide with a pyrimidinyl-substituted indole and chlorine.
- Synthesis : Palladium-catalyzed coupling; characterized via HRMS and NMR.
Analog 3 : 2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
- Structure : Fluorine replaces bromine; indole has a 2-methyl group.
Analog 4 : 2-Bromo-N-[2-(1H-indol-3-yl)ethyl]-N-methylbenzamide
- Structure : N-methylation on the amide nitrogen; unsubstituted indole.
- Key Feature : N-methylation reduces hydrogen-bonding capacity but may enhance metabolic stability.
Analog 5 : 5-Bromo-N-(5-chloro-1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide
- Structure: Additional hydroxyl and imino groups; bromine and chlorine substituents.
- Key Feature: Hydroxyl groups enable strong hydrogen bonding; imino group increases reactivity.
Physicochemical Properties
Biological Activity
2-bromo-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide (CAS Number: 1448029-49-9) is a synthetic compound that belongs to the class of indole derivatives, which are known for their significant biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and other biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H17BrN2O2 |
| Molecular Weight | 373.2 g/mol |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves:
- Bromination : Introduction of the bromo group to the benzamide.
- Indole Formation : Synthesizing the indole moiety via Fischer indole synthesis.
- Coupling Reaction : Coupling the brominated benzamide with the indole derivative using coupling reagents like EDCI.
Anticancer Properties
Research indicates that derivatives of indole compounds, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, similar compounds have demonstrated IC₅₀ values in the low micromolar range against breast cancer cell lines (MCF-7), indicating their potential as chemotherapeutic agents.
Case Study: Antiproliferative Activity
In studies evaluating the biological activity of related compounds:
- Compounds with hydroxyl and methoxy substitutions showed pronounced antiproliferative effects.
- Selectivity towards MCF-7 cells was observed, with IC₅₀ values ranging from 1.2 to 8.7 μM for various derivatives .
Antioxidative and Antibacterial Activity
Indole derivatives, including this compound, have also been studied for their antioxidative properties. These compounds can potentially mitigate oxidative stress, which is linked to various diseases.
Table: Biological Activities of Indole Derivatives
| Compound | Activity Type | IC₅₀ (μM) |
|---|---|---|
| 2-bromo-N-[2-hydroxy...benzamide | Antiproliferative | 1.2 - 8.7 |
| Hydroxy-substituted derivative | Antioxidative | Not specified |
| Benzimidazole derivative | Antibacterial | MIC = 8 μM |
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways related to cell proliferation and apoptosis. The compound may inhibit key signaling pathways involved in cancer cell growth and survival, potentially leading to enhanced apoptosis in malignant cells.
Research Findings
Recent studies highlight the importance of structural modifications in enhancing the biological activity of indole derivatives:
Q & A
Q. What are the optimal synthetic routes for 2-bromo-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide?
The synthesis typically involves coupling a brominated benzoyl chloride derivative with a hydroxy-substituted indole-ethylamine intermediate. For example, copper triflate (Cu(OTf)₂)-catalyzed reactions under mild conditions (0°C, 1.5 h) can facilitate key cyclization steps, as seen in analogous indole-containing systems . Purification via column chromatography (e.g., 18% ethyl acetate in hexane) yields the product in moderate to high purity (78% yield reported for related compounds) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the indole NH (δ ~10 ppm), methyl groups (δ ~3.5 ppm), and bromine-substituted aromatic protons (δ ~7.5–8.5 ppm) .
- FT-IR : To identify amide C=O stretching (~1650 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
- HRMS : To validate the molecular formula (expected m/z for C₁₈H₁₈BrN₂O₂: ~389.05) .
Q. What are the common reactivity patterns of this compound in organic synthesis?
The bromine atom on the benzamide moiety is susceptible to nucleophilic substitution (e.g., Suzuki coupling), while the hydroxyethyl-indole group can undergo oxidation or serve as a hydrogen-bond donor in supramolecular assemblies . The amide bond is stable under mild acidic/basic conditions but hydrolyzes under strong heating with concentrated HCl .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for determining bond lengths, angles, and stereochemistry. For example, resolving the hydroxyl group’s position on the ethyl chain requires high-resolution data (R-factor < 0.05) and analysis of electron density maps . Challenges include managing twinned crystals or low-resolution data, which can be mitigated by cryocooling (100 K) and synchrotron radiation .
Q. How should researchers design dose-response experiments to evaluate its bioactivity?
- In vitro assays : Use cancer cell lines (e.g., MCF-7 or HeLa) with a 72-hour incubation period and a concentration range of 1–100 µM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ via MTT assays .
- Counter-screening : Test against non-cancerous cells (e.g., HEK293) to rule out nonspecific cytotoxicity .
Q. What strategies minimize stereochemical variability during synthesis?
Q. How can computational modeling predict its interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) against indole-binding proteins (e.g., tryptophan hydroxylase) identifies potential binding pockets. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
